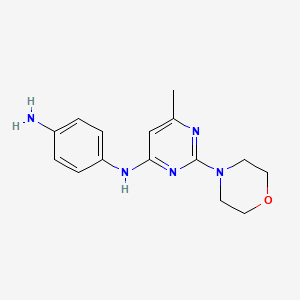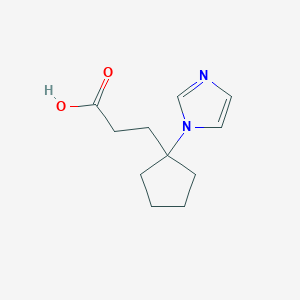
3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid is an organic compound that features an imidazole ring attached to a cyclopentyl group, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid typically involves the reaction of imidazole with cyclopentyl bromide to form 1-(1H-imidazol-1-yl)cyclopentane. This intermediate is then reacted with acrylonitrile under basic conditions to yield 3-(1-(1H-imidazol-1-yl)cyclopentyl)propionitrile. Finally, hydrolysis of the nitrile group results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Imidazole N-oxide derivatives.
Reduction: 3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Imidazol-1-yl)propanoic acid: Similar structure but lacks the cyclopentyl group.
1-(1H-Imidazol-1-yl)cyclopentane: Similar structure but lacks the propanoic acid moiety.
Imidazole-4-acetic acid: Contains an imidazole ring with an acetic acid group instead of a propanoic acid group.
Uniqueness
3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid is unique due to the presence of both the cyclopentyl group and the propanoic acid moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
3-(1-imidazol-1-ylcyclopentyl)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c14-10(15)3-6-11(4-1-2-5-11)13-8-7-12-9-13/h7-9H,1-6H2,(H,14,15) |
Clé InChI |
JVKATCZTFWUAAG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CCC(=O)O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



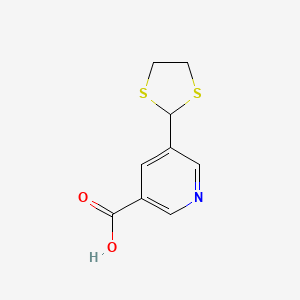
![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)
![4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)

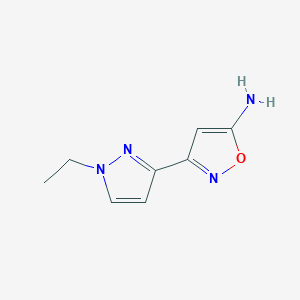
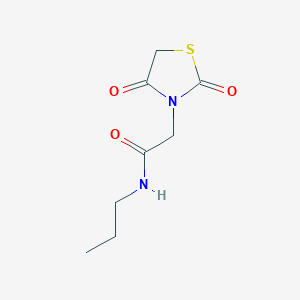

![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)


![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)
